N-(5-(tert-Butyl)-2-methoxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with various functional groups, including a tert-butyl group, a methoxy group, an ethyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Substitution reactions: The tert-butyl, methoxy, ethyl, and fluorine groups are introduced through various substitution reactions, often involving organometallic reagents or halogenation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Flow microreactor systems could be employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~4~-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH~4~) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its unique structural features and potential biological activity.
Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N4-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.
Comparison with Similar Compounds
N~4~-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other sulfonamide derivatives and pyrazole-containing compounds:
Sulfonamide Derivatives: Compounds such as sulfamethoxazole and sulfasalazine also contain the sulfonamide group and are used as antibiotics and anti-inflammatory agents, respectively.
Pyrazole-Containing Compounds: Compounds like celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents, respectively.
The unique combination of functional groups in N4-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H22FN3O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-1-ethyl-5-fluoropyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H22FN3O3S/c1-6-20-15(17)14(10-18-20)24(21,22)19-12-9-11(16(2,3)4)7-8-13(12)23-5/h7-10,19H,6H2,1-5H3 |
InChI Key |
PRSPLJCNDCCJKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC)F |
Origin of Product |
United States |
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